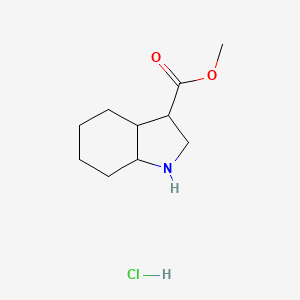
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine is a derivative of the amino acid tyrosine. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The presence of the fluorenylmethoxycarbonyl group provides stability and prevents unwanted side reactions during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine typically involves the protection of the amino group of tyrosine with the fluorenylmethoxycarbonyl group. This is achieved by reacting tyrosine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the fluorenylmethoxycarbonyl group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions where the fluorenylmethoxycarbonyl group is replaced by other protective groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted peptides.
科学研究应用
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine involves its role as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of tyrosine, preventing unwanted side reactions during peptide bond formation. This allows for the stepwise construction of peptides with high precision.
相似化合物的比较
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-lysine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine is unique due to its specific combination of the fluorenylmethoxycarbonyl protective group and the amino acid tyrosine. This combination provides stability and specificity in peptide synthesis, making it a valuable tool in the construction of complex peptides and proteins.
属性
分子式 |
C26H24N2O6 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H24N2O6/c29-17-11-9-16(10-12-17)13-23(25(31)32)28-24(30)14-27-26(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23,29H,13-15H2,(H,27,33)(H,28,30)(H,31,32) |
InChI 键 |
NCKBLVCKVPALHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)

